Cas no 897619-08-8 (2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide)

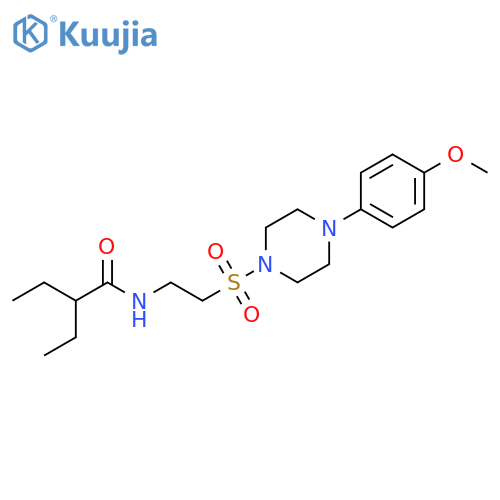

897619-08-8 structure

商品名:2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide

CAS番号:897619-08-8

MF:C19H31N3O4S

メガワット:397.532143831253

CID:6467358

2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide 化学的及び物理的性質

名前と識別子

-

- 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide

- Butanamide, 2-ethyl-N-[2-[[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl]ethyl]-

-

- インチ: 1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-6-8-18(26-3)9-7-17/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23)

- InChIKey: CTQKSLNZRITLPP-UHFFFAOYSA-N

- ほほえんだ: C(NCCS(N1CCN(C2=CC=C(OC)C=C2)CC1)(=O)=O)(=O)C(CC)CC

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 15.32±0.46(Predicted)

2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2068-0392-5mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-2μmol |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-20μmol |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-25mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-5μmol |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-3mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-40mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-10mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-2mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2068-0392-20mg |

2-ethyl-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)butanamide |

897619-08-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

897619-08-8 (2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量